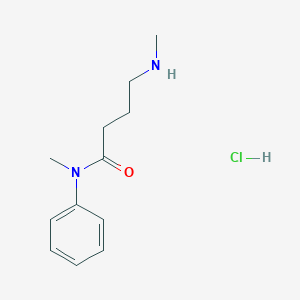
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a synthetic compound that belongs to the class of amphetamines. It is commonly known as Mexedrone and has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A study synthesized novel quinoline-2-carboxamide derivatives, including a compound structurally similar to N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride, as potential radioligands. These were developed for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). The study demonstrated high specific binding of these compounds to PBR in various organs, suggesting their utility in PET imaging (Matarrese et al., 2001).
Synthesis of Spirooxindole Derivatives
A research highlighted the smooth coupling of a variety of aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, producing spiro-oxindole derivatives through a Prins cascade process. This novel strategy enables the construction of spirocycles in a one-pot operation, showcasing the compound's role in advancing synthetic chemistry methodologies (Reddy et al., 2014).
Metal-Free Oxidative Arylmethylation Cascades
A study presented a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides, employing a compound structurally related to this compound. This process is significant for assembling 2,2-disubstituted-N-arylbutanamides, marking an advancement in organic synthesis by enabling the formation of two new C-C bonds in a single step (Tan et al., 2016).
Supramolecular Assembly Formation
Research into the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, structurally related to the compound , was conducted. The study explored how assembly formation was dependent on structure and pH, leading to the formation of nanostructures with potential biomedical applications, such as drug delivery or tissue regeneration (Cutrone et al., 2017).
Computational Studies on Cathinones
An investigation conducted computational studies and X-ray structural analysis on several cathinones, including compounds structurally similar to this compound. The study provided valuable insights into the structural characteristics and reactivity of these compounds, contributing to the understanding of their behavior and potential applications (Nycz et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds such as n-methyltyramine are known to interact with various receptors in the human body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to related compounds .
Biochemical Pathways
Similar compounds such as n-methyltyramine are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds such as n-methyltyramine are known to have specific pharmacokinetic properties .
Result of Action
Similar compounds such as n-nitrosodimethylamine are known to have specific effects on cells .
Action Environment
Similar compounds such as n-methyltyramine are known to be influenced by various environmental factors .
Propiedades
IUPAC Name |
N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILFWTYIHVDTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)
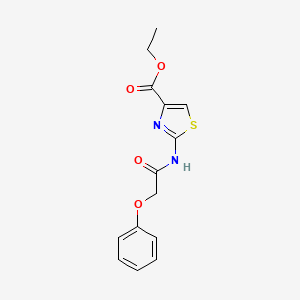
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)
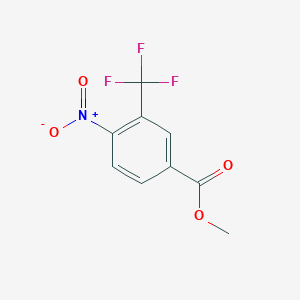
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)
triazin-4-one](/img/structure/B2479193.png)
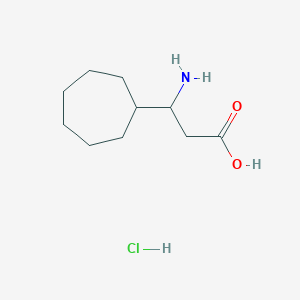
![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)
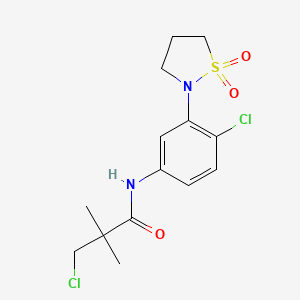
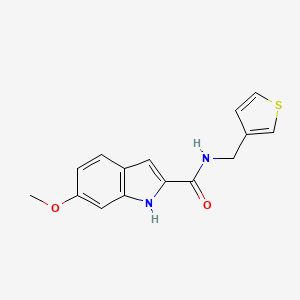
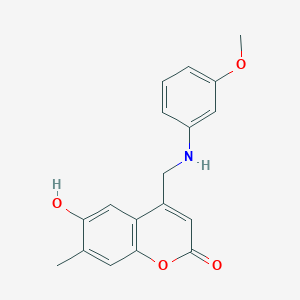
![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)
![N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2479203.png)